1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea is a synthetic organic compound characterized by the presence of a benzodioxole ring and a morpholine moiety linked through a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea typically involves the reaction of 1,3-benzodioxole derivatives with morpholine and isocyanates. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Urea Formation: The benzodioxole intermediate is then reacted with morpholine and an isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the urea linkage.
Substitution: Substituted morpholine or benzodioxole derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine linkage.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Another benzodioxole derivative with a ketone functional group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea is unique due to its combination of the benzodioxole ring and morpholine moiety linked through a urea group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(14-15-3-5-17-6-4-15)13-9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBGLJFEOEZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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